1-Bromo-3,5-dinitrobenzene

概述

描述

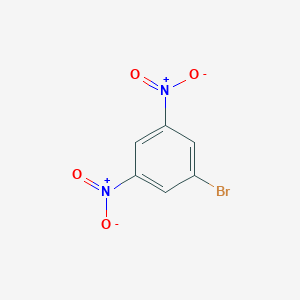

1-Bromo-3,5-dinitrobenzene is an organic compound with the molecular formula C6H3BrN2O4. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a bromine atom and two nitro groups, respectively. This compound is known for its applications as an intermediate in organic synthesis, particularly in the fields of agrochemicals, pharmaceuticals, and dyestuffs .

准备方法

Synthetic Routes and Reaction Conditions: 1-Bromo-3,5-dinitrobenzene can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1,3-dinitrobenzene.

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

化学反应分析

Types of Reactions: 1-Bromo-3,5-dinitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

Reduction: Catalysts such as palladium on carbon or platinum oxide with hydrogen gas.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

Nucleophilic Substitution: Products like 3,5-dinitroaniline or 3,5-dinitrothiophenol.

Reduction: Products like 3,5-diaminobromobenzene.

Electrophilic Substitution: Products like 1,3,5-tribromobenzene

科学研究应用

Applications Overview

1-Bromo-3,5-dinitrobenzene serves as a versatile intermediate in several chemical syntheses. Its primary applications include:

Agrochemicals

This compound is utilized in the synthesis of various agrochemical products. It acts as a precursor for herbicides and pesticides, contributing to crop protection and yield enhancement. The compound's bromine and nitro groups facilitate reactions that lead to the formation of active agricultural ingredients.

Pharmaceuticals

This compound is also valuable in pharmaceutical chemistry. It can be transformed into various medicinal compounds through nucleophilic substitution reactions. For example, it can be converted into 3,5-dichloroaniline, which is used in the synthesis of pharmaceuticals and other biologically active compounds .

Dyes and Pigments

In the dye industry, this compound is employed to produce various dye intermediates. The compound's structure allows for modifications that lead to vibrant colors suitable for textiles and other materials.

Synthesis and Case Studies

The synthesis of this compound typically involves bromination of dinitrobenzene derivatives under controlled conditions. Below are documented case studies illustrating its synthesis and applications:

| Case Study | Process | Yield | Applications |

|---|---|---|---|

| Synthesis via Nucleophilic Substitution | Reacting with ammonia to yield 3,5-dichloroaniline | 92% | Pharmaceutical intermediates |

| Production of Herbicides | Isomerization reactions with chlorinated compounds | High efficiency | Agrochemical formulations |

| Dye Synthesis | Coupling reactions with diazonium salts | Variable | Textile dyes |

作用机制

The mechanism of action of 1-Bromo-3,5-dinitrobenzene involves its ability to undergo nucleophilic aromatic substitution and reduction reactions. The nitro groups act as strong electron-withdrawing groups, making the aromatic ring more susceptible to nucleophilic attack. The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products. The reduction of nitro groups to amino groups can also significantly alter the compound’s reactivity and biological activity .

相似化合物的比较

- 1,2-Dinitrobenzene

- 1,3-Dinitrobenzene

- 1,4-Dinitrobenzene

- 1-Bromo-2,4-dinitrobenzene

- 1-Bromo-4-nitrobenzene

Comparison: 1-Bromo-3,5-dinitrobenzene is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and applications. Compared to other dinitrobenzenes, the presence of the bromine atom at the 1-position enhances its utility in nucleophilic substitution reactions. The electron-withdrawing nature of the nitro groups makes it more reactive towards nucleophiles compared to mono-nitrobenzene derivatives .

生物活性

1-Bromo-3,5-dinitrobenzene (CAS No. 18242-39-2) is a synthetic organic compound known for its applications in various fields, including agrochemicals, pharmaceuticals, and dyes. Its molecular formula is CHBrNO, with a molecular weight of 247 g/mol. This article explores the biological activity of this compound, focusing on its genotoxic effects, mechanisms of action, and implications for environmental and human health.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 247 g/mol |

| CAS Number | 18242-39-2 |

| Synonyms | 3,5-Dinitrobromobenzene |

| Hazard Classification | Irritant |

Genotoxicity

This compound has been studied for its potential genotoxic effects. Research indicates that exposure to this compound can lead to significant DNA damage in male germ cells. A study involving male hamsters treated with varying doses of this compound demonstrated alterations in sperm nuclear integrity. The comet assay revealed denatured nuclear DNA, indicating that even low chronic doses could affect genetic material integrity .

Key Findings:

- Effective Sperm Count: The effective sperm count decreased significantly in groups exposed to higher doses (1.5 mg/kg daily for four weeks), with counts dropping to zero by the end of the observation period.

- Testicular Histopathology: Histological examinations showed progressive disruption of Sertoli cells and seminiferous epithelium in treated animals .

The mechanism through which this compound exerts its genotoxic effects appears to involve oxidative stress and direct DNA damage. The compound may generate reactive oxygen species (ROS), leading to oxidative damage to cellular components. Additionally, it is known to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2 and CYP2C19), which play crucial roles in drug metabolism and detoxification pathways .

Case Study 1: Male Hamster Model

A study published in Environmental Toxicology and Pharmacology investigated the effects of chronic exposure to low doses of this compound on male hamsters. The study found that:

- Group A (1.5 mg/kg/day): Significant DNA damage was observed from weeks 2 to 6.

- Group B (1.5 mg/kg/week): Showed less severe effects on sperm integrity.

- Group C (1.0 mg/kg/3 days/week): No significant impact on effective sperm count was recorded .

Table: Summary of Sperm Integrity Results

| Group | Dose (mg/kg) | Effective Sperm Count | DNA Damage Observed |

|---|---|---|---|

| A | 1.5 daily | Zero by week 6 | High |

| B | 1.5 weekly | Stable | Moderate |

| C | 1.0 every three days | Stable | Low |

Case Study 2: Environmental Impact

The environmental implications of this compound have also been studied due to its potential toxicity to aquatic organisms. In laboratory settings, exposure to this compound has shown adverse effects on fish species, indicating risks associated with runoff from agricultural applications where the compound is used as an intermediate .

常见问题

Basic Questions

Q. What are the standard synthetic routes for preparing 1-bromo-3,5-dinitrobenzene, and what factors influence reaction yields?

- Methodology : The compound is typically synthesized via bromination of 1,3-dinitrobenzene using -bromosuccinimide (NBS) in concentrated sulfuric acid at 60°C for 48 hours . Key variables affecting yield include reaction temperature, stoichiometry of NBS, and purification methods (e.g., flash column chromatography with heptane/ethyl acetate), yielding ~43% . Alternative routes, such as electrophilic aromatic substitution under controlled nitration/bromination sequences, are also documented but require precise control of nitro group orientation .

Q. How does the electronic influence of nitro groups affect the reactivity of this compound in cross-coupling reactions?

- Methodology : The electron-withdrawing nitro groups meta to the bromine atom activate the C–Br bond toward nucleophilic aromatic substitution (SAr) or Suzuki-Miyaura coupling. For example, Suzuki coupling with phenylboronic acid using Pd(OAc) and potassium phosphate in refluxing water yields 3,5-dinitro-1,1’-biphenyl (88% yield) . The nitro groups stabilize the transition state by withdrawing electron density, enhancing oxidative addition of Pd(0) to the C–Br bond .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : Flash column chromatography with nonpolar solvents (e.g., heptane:ethyl acetate gradients) effectively removes unreacted starting materials and byproducts . Post-reaction workup includes acid quenching (1N HCl), extraction with ethyl acetate, and drying over NaSO . Recrystallization from ethanol/water mixtures may further improve purity for sensitive applications .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in multi-step syntheses of nitrogen-containing heterocycles?

- Methodology : The bromine atom serves as a leaving group in nucleophilic substitutions, while nitro groups direct incoming nucleophiles to specific positions. For instance, in azete derivative synthesis, the nitro groups stabilize intermediates via resonance, enabling ring closure under mild conditions without requiring extreme pH or temperature . Computational studies (DFT) can model charge distribution to predict regioselectivity .

Q. How can competing side reactions (e.g., debromination or nitro reduction) be mitigated during functionalization of this compound?

- Methodology :

- Debromination : Use inert atmospheres (N/Ar) to prevent radical pathways. Catalytic systems with chelating ligands (e.g., PPh) stabilize Pd(0) intermediates, reducing undesired C–Br cleavage .

- Nitro Reduction : Avoid reductive conditions (e.g., H/Pd-C). Instead, employ non-reductive coupling partners (e.g., boronic acids) .

- Byproduct Analysis : Monitor reactions via NMR (e.g., disappearance of δ 8.84 ppm aromatic protons) .

Q. What strategies optimize the synthesis of this compound derivatives for materials science applications?

- Methodology :

- Halogen Exchange : Replace bromine with iodine via Finkelstein reaction using NaI in acetone, yielding 1-iodo-3,5-dinitrobenzene for photoluminescent materials .

- Functional Group Compatibility : Nitro groups tolerate fluorination (e.g., Balz-Schiemann reaction) to generate 1-bromo-3,5-difluorobenzene intermediates for liquid crystals .

- Scale-Up : Continuous flow reactors enhance reproducibility and safety by minimizing exposure to hazardous intermediates .

Q. How do steric and electronic effects influence the crystallization and stability of this compound co-crystals?

- Methodology : X-ray crystallography reveals that nitro groups participate in π-stacking and halogen bonding, stabilizing co-crystals with electron-rich aromatics (e.g., pyrene). Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify intermolecular interactions .

Q. Key Challenges and Solutions

属性

IUPAC Name |

1-bromo-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-4-1-5(8(10)11)3-6(2-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDMYNWXIGPOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864816 | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18242-39-2, 63460-06-0 | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18242-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018242392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromodinitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-3,5-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。